2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-chlorophenyl substituent at position 5 of the triazole ring and a 4-nitrophenylacetamide group linked via a sulfanyl bridge. Its molecular formula is C₁₆H₁₂ClN₅O₃S, with a molecular weight of 397.82 g/mol.
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O3S/c17-11-3-1-10(2-4-11)15-20-21-16(22(15)18)27-9-14(24)19-12-5-7-13(8-6-12)23(25)26/h1-8H,9,18H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRUJHHBOFHJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, using thiol reagents.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with key analogs from the evidence, highlighting substituent variations and physicochemical properties:
Key Observations :
- Substituent Influence on Melting Points: Compounds with bulkier substituents (e.g., phenoxymethyl in 15) exhibit higher melting points (>200°C), likely due to increased crystallinity and intermolecular interactions. The target compound’s melting point is unreported but expected to align with analogs bearing nitro groups, which may reduce crystallinity .
- Synthetic Yields : Yields for triazole-acetamide derivatives range from 45–83%, influenced by reaction conditions and substituent steric effects. The target compound’s synthesis would likely require optimized conditions to mitigate nitro group sensitivity .
Antimicrobial and Anti-Inflammatory Activity
- KA Series () : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the aryl acetamide moiety demonstrated potent antibacterial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus). The 4-nitrophenyl group in the target compound may enhance similar activity due to its electron-deficient aromatic system .
- Anti-Exudative Activity (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showed significant anti-inflammatory effects (60–75% inhibition at 10 mg/kg), comparable to diclofenac. The 4-chlorophenyl and nitro groups in the target compound could further modulate COX-2 inhibition or cytokine suppression .
Antiviral Activity
- AM31 (): A structural analog with a 2-hydroxyphenyl substituent exhibited reverse transcriptase inhibition (binding energy: −9.2 kcal/mol; Ki: 158 nM), surpassing nevirapine (−8.5 kcal/mol).
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : Nitro and chloro substituents on the aryl rings enhance bioactivity by increasing electrophilicity and binding affinity to target proteins (e.g., reverse transcriptase, COX-2) .
Triazole Core Modifications: The 4-amino group on the triazole facilitates hydrogen bonding with enzymatic active sites, while the 5-aryl substituent (e.g., 4-chlorophenyl) contributes to hydrophobic interactions .
Sulfanyl Linker : The −S− bridge between triazole and acetamide improves metabolic stability compared to ether or methylene linkages .
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a member of the triazole family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C16H13ClN6O3S
- Molecular Weight : 404.83 g/mol
- CAS Number : 905765-35-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Triazole derivatives are known to exhibit a range of activities, including:
- Antifungal Activity : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
- Anticancer Properties : Similar compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Properties
Research has indicated that compounds similar to this compound can:
- Inhibit Cell Proliferation : The compound has been found to reduce the viability of various cancer cell lines in vitro.
- Induce Apoptosis : Mechanisms involving caspase activation have been reported, leading to programmed cell death in cancer cells.
- Cause Cell Cycle Arrest : Studies suggest that this compound may cause arrest at the G1/S phase of the cell cycle.
A notable study demonstrated its effectiveness against multicellular spheroids of cancer cells, indicating potential for use in more complex tumor models .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as lipase and urease. In studies:
- Lipase Inhibition : Compounds derived from similar triazole structures exhibited moderate to good lipase inhibitory effects compared to standard drugs like orlistat.
- Urease Inhibition : High inhibitory effects against urease were observed with some derivatives showing IC50 values in the low microgram range .
Study 1: Anticancer Efficacy
In a study published in PubMed, researchers evaluated the anticancer efficacy of various triazole derivatives. The study found that certain derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways and caspase activation .
Study 2: Enzyme Inhibition Profile
Another research article focused on the enzyme inhibition profile of triazole derivatives. The results indicated that compounds similar to this compound showed significant urease inhibition with potential applications in treating conditions like kidney stones .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
